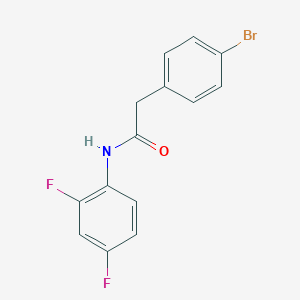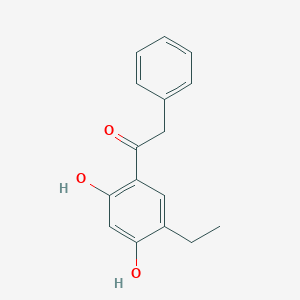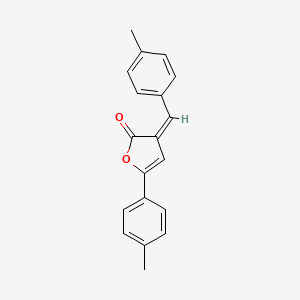
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCTA is a triazole derivative that has shown promising results in the treatment of certain diseases, including cancer and fungal infections. In
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves the inhibition of certain enzymes and pathways. In cancer cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the activity of topoisomerase II and induce the expression of pro-apoptotic proteins. In fungal cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine inhibits the activity of lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to have various biochemical and physiological effects. In cancer cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to induce cell cycle arrest and inhibit the activity of certain signaling pathways. In fungal cells, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine disrupts the integrity of the cell membrane, leading to cell death. Additionally, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its high purity and stability. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is also readily available and can be synthesized in large quantities. However, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has limitations in terms of its solubility and toxicity. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is insoluble in water and requires the use of organic solvents for experiments. Additionally, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. One direction is the exploration of its potential use in combination therapy for cancer treatment. Another direction is the development of more efficient synthesis methods for 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. Additionally, the use of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine as a fluorescent probe for the detection of metal ions could be further explored. The potential use of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine in the treatment of other diseases, such as bacterial infections, could also be investigated.
Conclusion:
In conclusion, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, or 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, is a chemical compound that has shown promising results in various fields of scientific research. The synthesis method of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been optimized to produce high yields and purity. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has potential applications in cancer research, fungal infections, and as a fluorescent probe for the detection of metal ions. The mechanism of action of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves the inhibition of certain enzymes and pathways. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has various biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, including its potential use in combination therapy for cancer treatment and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea. The urea is then reacted with sodium azide to form 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-amine. The synthesis method of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has shown potential applications in various fields of scientific research. In cancer research, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has also shown promising results in the treatment of fungal infections, where it has been found to inhibit the growth of Candida albicans and Aspergillus fumigatus. Additionally, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-7-5-9(6-8-10)13-19-15(18)21(20-13)14(22)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHYYUXCPMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl](2-chlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)



![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)
![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)
![4-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5856666.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)
